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Introduction
Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 purinergic receptor.

[1][2][3] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory

nerve fibers and are implicated in the pathophysiology of various conditions characterized by

neuronal hypersensitization, such as refractory chronic cough, endometriosis, and neuropathic

pain.[3][4] This technical guide provides an in-depth overview of the binding affinity of

Eliapixant to purinergic receptors, detailing the quantitative data, experimental methodologies,

and relevant signaling pathways. The development program for Eliapixant was discontinued

by Bayer due to the overall risk-benefit assessment.

Quantitative Binding Affinity Data
Eliapixant demonstrates high affinity for the human P2X3 receptor and significant selectivity

over the P2X2/3 receptor subtype. This selectivity is a key attribute, as the blockade of P2X2/3

receptors is associated with taste-related side effects, such as dysgeusia. The inhibitory

potency of Eliapixant has been determined using various in vitro assays, with the half-maximal

inhibitory concentration (IC50) values summarized in the table below.
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Receptor
Subtype

Assay Type Species Agonist IC50 (nM) Reference

P2X3
Calcium Flux

(FLIPR)
Human α,β-meATP 8

P2X2/3
Calcium Flux

(FLIPR)
Human α,β-meATP 163

P2X3
Electrophysio

logy
Human α,β-meATP 10

P2X2/3
Electrophysio

logy
Human α,β-meATP 129

FLIPR: Fluorescence Imaging Plate Reader. α,β-meATP is a stable analog of ATP.

Signaling Pathways and Mechanism of Action
P2X3 receptors are ligand-gated ion channels that open in response to the binding of

extracellular adenosine triphosphate (ATP). In sensory neurons, the activation of P2X3

receptors by ATP, often released from surrounding cells during injury or inflammation, leads to

an influx of cations (primarily Ca2+ and Na+). This influx causes membrane depolarization and

the initiation of an action potential, which is transmitted to the central nervous system and

perceived as pain or irritation. Eliapixant, as a selective antagonist, binds to the P2X3 receptor

and prevents ATP from binding, thereby inhibiting channel opening and subsequent neuronal

signaling.
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P2X3 receptor signaling pathway and inhibition by Eliapixant.

Experimental Protocols
The binding affinity and functional antagonism of Eliapixant at P2X3 receptors have been

characterized primarily through calcium flux assays and electrophysiological recordings.

Calcium Flux Assay (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration in

response to receptor activation.

Principle: Cells expressing the target receptor (e.g., human P2X3 or P2X2/3) are loaded with a

calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the influx of

extracellular calcium increases the fluorescence of the dye. An antagonist will inhibit this

agonist-induced fluorescence increase in a concentration-dependent manner.

Methodology:

Cell Culture: Recombinant cell lines (e.g., 1321N1 or HEK T-REx) stably expressing human

P2X3 or P2X2/3 receptors are cultured in appropriate media.

Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.

Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer

solution and incubated to allow for dye uptake and de-esterification.

Compound Addition: Various concentrations of Eliapixant or vehicle are added to the wells

and pre-incubated.

Agonist Stimulation and Measurement: An agonist, such as α,β-meATP, is added to the wells

to stimulate the receptors. The fluorescence intensity is measured immediately and over time

using a Fluorescence Imaging Plate Reader (FLIPR).

Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to

the control (agonist alone) to determine the percent inhibition. IC50 values are calculated by
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fitting the concentration-response data to a sigmoidal dose-response curve.
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Workflow for a calcium flux (FLIPR) assay.

Electrophysiology Assay (Patch Clamp)
Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity.

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a

single cell expressing the receptor of interest. This allows for the measurement of the ion

currents flowing through the channels in response to agonist application. An antagonist's effect

is quantified by the reduction in the agonist-evoked current.

Methodology:

Cell Preparation: Cells expressing the target receptors are prepared for recording. This can

include recombinant cell lines or primary neurons like dorsal root ganglion (DRG) neurons.

Patch-Clamp Recording: A whole-cell patch-clamp configuration is established on a single

cell. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

Agonist Application: An agonist (e.g., α,β-meATP) is applied to the cell to evoke an inward

current mediated by the P2X receptors.

Antagonist Application: After a baseline response is established, the agonist is co-applied

with varying concentrations of Eliapixant.

Data Acquisition and Analysis: The peak amplitude of the inward current is measured in the

absence and presence of the antagonist. The percentage of inhibition is calculated, and

concentration-response curves are generated to determine the IC50 value.

Conclusion
Eliapixant is a highly potent and selective antagonist of the P2X3 receptor, as demonstrated

by robust in vitro pharmacological data. Its high affinity for the P2X3 homotrimer over the

P2X2/3 heterotrimer underscores its targeted mechanism of action, which was aimed at

providing therapeutic benefit while minimizing taste-related adverse effects. The experimental

protocols described herein, particularly calcium flux and electrophysiology assays, have been

pivotal in characterizing the binding and functional activity of Eliapixant and remain standard

methods in the field of purinergic receptor drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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